
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide: is an organic compound with the molecular formula C9H17NO4 It is a derivative of cyclobutanecarboxamide, featuring three methoxy groups and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,3,3-trimethoxy-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst to form the corresponding ester. This ester is then reacted with methylamine and methanol under controlled conditions to yield the final product. The reaction conditions often include moderate temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: N,3,3-trimethoxy-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of N,3,3-trimethoxy-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
- N-methylcyclobutanecarboxamide
- 3,4,5-trimethoxybenzoic acid
- N,N-diallyl-3,4,5-trimethoxybenzamide
Comparison: N,3,3-trimethoxy-N-methylcyclobutanecarboxamide is unique due to the presence of three methoxy groups and a methyl group on the nitrogen atom. This structural feature distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. For example, the presence of multiple methoxy groups may enhance its solubility and interaction with specific molecular targets compared to compounds with fewer or no methoxy groups.
Eigenschaften
CAS-Nummer |
1080636-92-5 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N,3,3-trimethoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H17NO4/c1-10(14-4)8(11)7-5-9(6-7,12-2)13-3/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
MCHICPMEKADEIK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1CC(C1)(OC)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
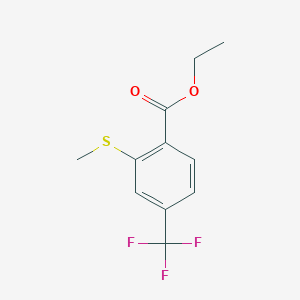
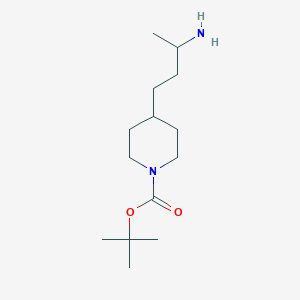
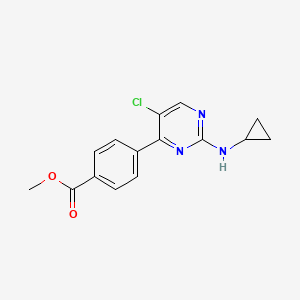
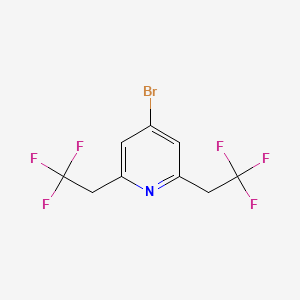
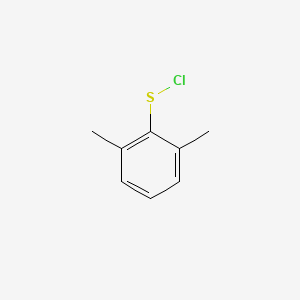
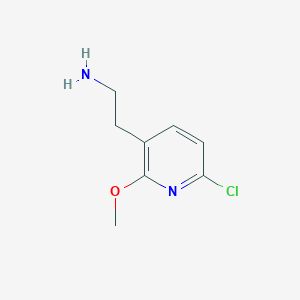
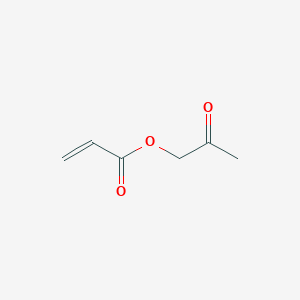
![4-[1-(Trifluoromethyl)ethenyl]pyridine](/img/structure/B8286118.png)
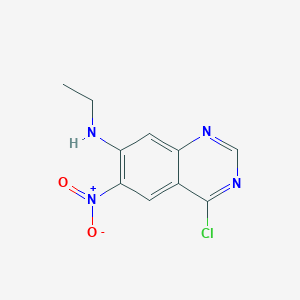
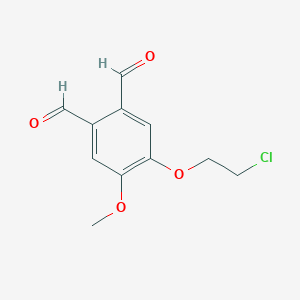
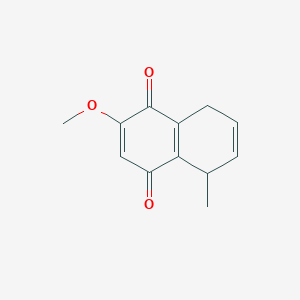
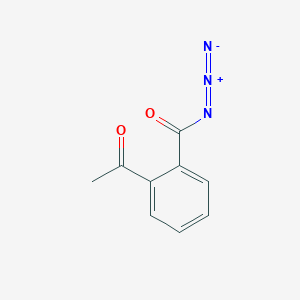
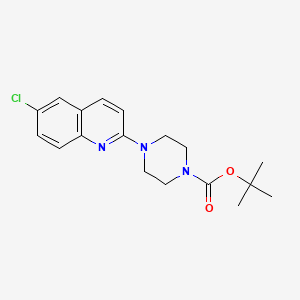
![1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl-](/img/structure/B8286161.png)
